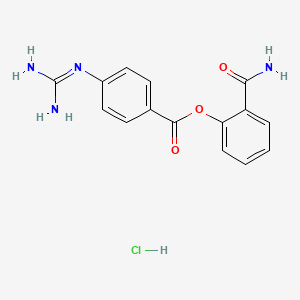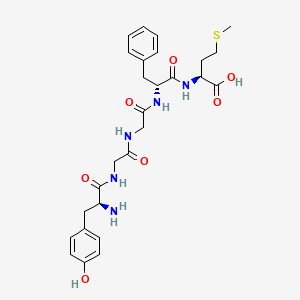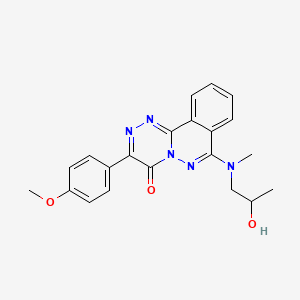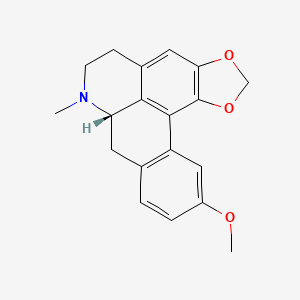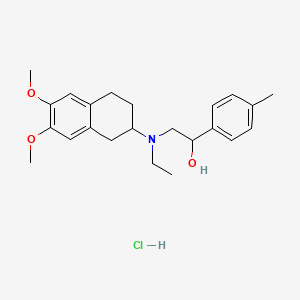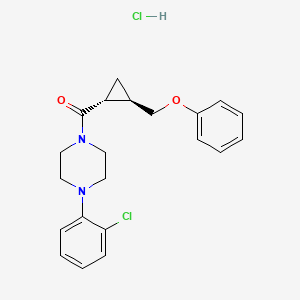
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- is a complex organic compound with a piperazine ring structure This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide or the cyclization of N,N’-disubstituted ethylenediamines .
The phenoxymethylcyclopropyl group is introduced through a series of reactions involving the formation of a cyclopropyl ring and subsequent functionalization with a phenoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects, including antihistamines, antipsychotics, and antifungals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for metal complexes and catalysts.
Material Science: It is used in the preparation of metal-organic frameworks (MOFs) and other advanced materials with unique properties.
作用機序
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl and phenoxymethylcyclopropyl groups contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(2-Chlorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various drugs.
4-(2-Phenoxymethyl)piperazine: Used in the synthesis of ligands and catalysts.
特性
CAS番号 |
102617-36-7 |
|---|---|
分子式 |
C21H24Cl2N2O2 |
分子量 |
407.3 g/mol |
IUPAC名 |
[4-(2-chlorophenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C21H23ClN2O2.ClH/c22-19-8-4-5-9-20(19)23-10-12-24(13-11-23)21(25)18-14-16(18)15-26-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2;1H/t16-,18+;/m0./s1 |
InChIキー |
MCHKYLWEXAJLRV-KUGOCAJQSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4.Cl |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CC3COC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
